![molecular formula C15H21ClFN B13721772 1-[1-(2-Chloro-4-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13721772.png)
1-[1-(2-Chloro-4-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[1-(2-Chloro-4-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine is an organic compound characterized by a cyclobutyl ring substituted with a 2-chloro-4-fluorophenyl group and a butylamine chain
准备方法
The synthesis of 1-[1-(2-Chloro-4-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the 2-Chloro-4-fluorophenyl Group: This step involves the substitution of the cyclobutyl ring with the 2-chloro-4-fluorophenyl group using reagents such as halogenated aromatic compounds and catalysts.
Attachment of the Butylamine Chain:
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced catalytic systems and continuous flow reactors.
化学反应分析
1-[1-(2-Chloro-4-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.
科学研究应用
1-[1-(2-Chloro-4-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research explores its potential as a pharmaceutical intermediate for the development of new drugs targeting specific diseases.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials with unique properties.
作用机制
The mechanism of action of 1-[1-(2-Chloro-4-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.
相似化合物的比较
1-[1-(2-Chloro-4-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine can be compared with similar compounds such as:
1-[1-(2-Chloro-4-fluorophenyl)cyclopentyl]-3-methyl-1-butylamine: This compound has a cyclopentyl ring instead of a cyclobutyl ring, affecting its chemical reactivity and biological activity.
1-[1-(2-Chloro-4-fluorophenyl)cyclohexyl]-3-methyl-1-butylamine: The cyclohexyl ring provides different steric and electronic properties, influencing its interactions with molecular targets.
The uniqueness of this compound lies in its specific ring structure and substituents, which confer distinct chemical and biological properties.
属性
分子式 |
C15H21ClFN |
|---|---|
分子量 |
269.78 g/mol |
IUPAC 名称 |
1-[1-(2-chloro-4-fluorophenyl)cyclobutyl]-3-methylbutan-1-amine |
InChI |
InChI=1S/C15H21ClFN/c1-10(2)8-14(18)15(6-3-7-15)12-5-4-11(17)9-13(12)16/h4-5,9-10,14H,3,6-8,18H2,1-2H3 |
InChI 键 |
DGMBIIVIFXOSSI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC(C1(CCC1)C2=C(C=C(C=C2)F)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


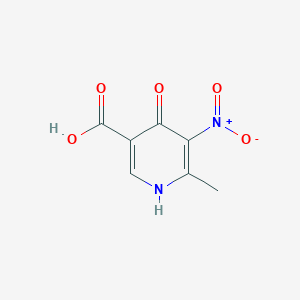

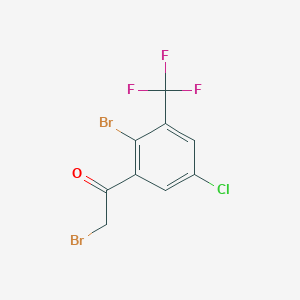

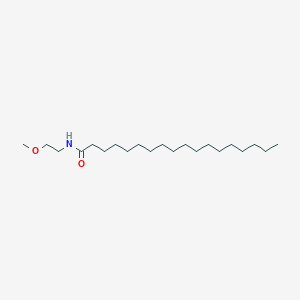
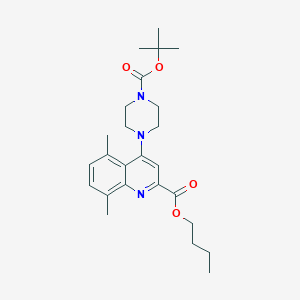
![6-Methoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylic acid methyl ester](/img/structure/B13721725.png)
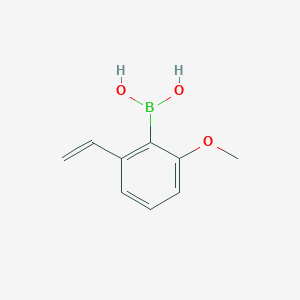



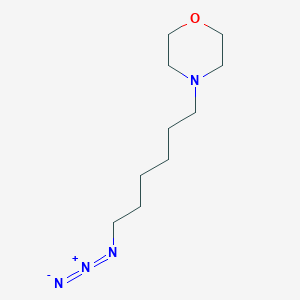
![[(E,2R,3S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1-trityloxyoctadec-4-en-3-yl] benzoate](/img/structure/B13721756.png)

